1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF
Description
1-Methylpiperidin-4-ylmagnesium chloride is a Grignard reagent used in organic synthesis for nucleophilic additions, alkylation, and aryl coupling reactions. The compound is supplied as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent increasingly preferred over traditional ethers like tetrahydrofuran (THF) or diethyl ether (Et2O) due to its higher boiling point (80°C vs. 66°C for THF), reduced peroxide formation, and improved environmental profile . The 1-methylpiperidin-4-yl moiety introduces steric and electronic effects that modulate reactivity, making this reagent suitable for selective transformations in pharmaceutical intermediates and fine chemical synthesis.
Properties
IUPAC Name |
magnesium;1-methylpiperidin-4-ide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2H,3-6H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQVEMXIVISDLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[CH-]CC1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-36-5 | |
| Record name | 63463-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination of 1-Methylpiperidin-4-one
1-Methylpiperidin-4-one is reduced to 1-methylpiperidin-4-ol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on the carbonyl group, yielding the secondary alcohol. Typical conditions involve stirring at 0–5°C for 4–6 hours, achieving yields exceeding 85%.
Chlorination of 1-Methylpiperidin-4-ol
The alcohol is converted to the corresponding chloride using thionyl chloride (SOCl₂) in dichloromethane. Catalyzed by dimethylformamide (DMF), this reaction proceeds under reflux (40–45°C) for 3–5 hours. Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation (b.p. 92–94°C at 15 mmHg).
Formation of the Grignard Reagent
The Grignard reagent is synthesized by reacting 1-methylpiperidin-4-yl chloride with magnesium metal in anhydrous 2-MeTHF.
Solvent Preparation and Magnesium Activation
2-MeTHF is dried over molecular sieves and degassed under nitrogen to ensure anhydrous conditions. Magnesium turnings are activated by sequential washing with dilute hydrochloric acid (5% v/v) and rinsing with dry diethyl ether to remove surface oxides.
Reaction Conditions and Kinetics
The reaction is initiated by adding a small aliquot of 1-methylpiperidin-4-yl chloride to magnesium in 2-MeTHF under nitrogen. The exothermic reaction is maintained at 60–65°C, with subsequent dropwise addition of the halide. Completion is indicated by the dissolution of magnesium and cessation of gas evolution (typically 4–6 hours). The resultant solution is standardized to 0.50 M using Karl Fischer titration.
Optimization and Industrial-Scale Considerations
Solvent Selection
2-MeTHF is preferred over traditional solvents like THF due to its higher boiling point (78–80°C) and improved stability under reflux conditions. Comparative studies show 2-MeTHF enhances reaction rates by 15–20% while reducing side reactions.
| Solvent | Boiling Point (°C) | Reaction Rate (Relative to THF) | Side Product Formation |
|---|---|---|---|
| 2-MeTHF | 78–80 | 1.15–1.20 | <5% |
| THF | 66–67 | 1.00 | 10–12% |
| Diethyl Ether | 34–35 | 0.85–0.90 | 15–18% |
Catalytic Additives
Lewis acids such as MgCl₂ (0.01–0.05% w/w) are incorporated to accelerate magnesium activation. This reduces induction periods by 30–40% and improves yield consistency.
Analytical Validation
Purity Assessment
Gas chromatography (GC) analysis of the final product reveals >98% purity, with residual 2-MeTHF content <0.1% (w/w). Inductively coupled plasma mass spectrometry (ICP-MS) confirms magnesium concentrations of 0.50 ± 0.02 M.
Stability Profiling
The reagent remains stable for >6 months when stored under nitrogen at –20°C, with <2% decomposition observed via ¹H NMR. Degradation products include 1-methylpiperidine and magnesium oxides.
Applications and Comparative Efficacy
Pharmaceutical Intermediates
The reagent facilitates the synthesis of β-amino alcohols via nucleophilic addition to carbonyl compounds. For example, reaction with benzaldehyde yields 1-(1-methylpiperidin-4-yl)-1-phenylmethanol in 89% yield.
Material Science Applications
In polyurethane composites, the Grignard reagent acts as a crosslinking agent, enhancing tensile strength by 25–30% compared to conventional catalysts.
Chemical Reactions Analysis
Reduction Reactions
This reagent acts as a strong nucleophile, primarily targeting electrophilic carbonyl groups. In hydrogenation reactions, 2-MeTHF enhances stability and reduces side reactions. For example:
Case Study : Reduction of an N-acryloyloxazolidin-2-one derivative in 2-MeTHF with MgCl achieved an 85% average yield across 18 batches, compared to lower yields in THF due to competing side reactions .
| Solvent | Catalyst | Yield (%) | Byproduct Formation |
|---|---|---|---|
| 2-MeTHF | MgCl | 85 | Minimal |
| THF | MgBr | <70 | Significant |
Substitution Reactions
The reagent facilitates alkylation and arylation via nucleophilic attack. Its compatibility with 2-MeTHF improves selectivity:
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Cross-Coupling : Nickel-catalyzed reactions with aryl halides in 2-MeTHF produce biaryl compounds efficiently, with yields exceeding 75% under ligand-free conditions .
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Wurtz Coupling Suppression : 2-MeTHF reduces undesired Wurtz coupling by ~40% compared to THF, attributed to better solvation of the Grignard intermediate .
Organometallic Reagent Formation
The compound serves as a precursor for synthesizing other organometallics:
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Zinc Reagents : Transmetallation with ZnCl₂ in 2-MeTHF yields organozinc compounds, crucial for Negishi couplings.
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Copper Reagents : Reacts with CuCN·2LiCl to form higher-order cuprates, enabling conjugate additions with >90% efficiency .
Solvent Effects on Reactivity
2-MeTHF’s low polarity and high boiling point (77–79°C) provide advantages over THF:
| Property | 2-MeTHF | THF |
|---|---|---|
| n-BuLi Stability | t₁/₂ = 70 min (35°C) | t₁/₂ = 10 min (35°C) |
| Water Solubility | 13 g/L | Miscible |
| Phase Separation | Clean | Poor |
These properties minimize hydrolysis and improve reaction control, particularly in moisture-sensitive applications .
Reaction Optimization
-
Temperature : Reactions typically proceed at 0–25°C to balance reactivity and stability.
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Atmosphere : Conducted under inert gas (Ar/N₂) to prevent oxidation .
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Quenching : Ethyl vinyl ether in DCM effectively terminates reactions without side product formation .
Comparative Performance in Key Reactions
| Reaction Type | Solvent | Yield (%) | Key Advantage |
|---|---|---|---|
| Grignard Formation | 2-MeTHF | 95 | Reduced Wurtz coupling |
| Hydrogenation | 2-MeTHF | 85 | High reproducibility |
| Cross-Coupling (Ni) | 2-MeTHF | 78 | Ligand-free conditions |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Grignard Reactions : The compound is extensively used in Grignard reactions to synthesize complex organic molecules, including alcohols and enols from carbonyl compounds . This capability makes it essential for constructing intricate molecular frameworks in organic chemistry.
2. Pharmaceutical Development
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It plays a crucial role in the synthesis of pharmaceutical intermediates and APIs. For example, its derivatives are explored for their potential as inhibitors against various diseases, including tuberculosis . The compound's structure allows for modifications that enhance bioactivity and pharmacokinetic properties.
3. Material Science
- Novel Material Preparation : The compound is utilized in the development of new materials with unique properties. Its reactivity can be harnessed to create polymers or other materials with specific functionalities .
4. Catalysis
- Catalytic Reactions : It acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in synthetic organic chemistry where efficiency is paramount .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 1-Methylpiperdin-4-ylmagnesium chloride in various applications:
- Antimycobacterial Activity : A study demonstrated that piperidine derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, showcasing the potential of compounds derived from 1-Methylpiperdin-4-ylmagnesium chloride as therapeutic agents .
- Structure-Activity Relationship (SAR) Studies : Research focusing on SAR has identified key modifications that improve the potency and selectivity of piperidine derivatives against specific biological targets, further emphasizing the relevance of this compound in drug discovery .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a Grignard reagent for synthesizing complex molecules | Essential for forming carbon-carbon bonds |
| Pharmaceuticals | Synthesis of APIs and intermediates | Derivatives show potential against tuberculosis |
| Material Science | Development of novel materials | Reactive properties enable unique material functionalities |
| Catalysis | Acts as a catalyst to enhance reaction rates | Improves efficiency in synthetic pathways |
Mechanism of Action
The compound exerts its effects through the Grignard reaction mechanism. The magnesium ion in the compound acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reaction is facilitated by the presence of an ether or tetrahydrofuran solvent, which stabilizes the Grignard reagent .
Comparison with Similar Compounds
Table 1: Solvent Performance in Grignard Reactions
| Solvent | Boiling Point (°C) | Product Yield (%) | Major Byproduct | Stability (Impurity Levels) |
|---|---|---|---|---|
| 2-MeTHF | 80 | 90 | Trace Wurtz | Low (<0.1% after 3 months) |
| THF | 66 | 27 | Benzene pentan-1-ol | High (12–33% impurities) |
| Et2O | 35 | 94 | Wurtz coupling | Moderate (peroxide risk) |
Comparison with Other 2-MeTHF-Based Grignard Reagents
Similar 0.50 M 2-MeTHF formulations include:
Table 2: Structural and Functional Comparison
| Compound | Concentration | Solvent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1-Methylpiperidin-4-ylmagnesium chloride | 0.50 M | 2-MeTHF | ~163.5* | Heterocycle functionalization |
| 4-Fluorobenzylmagnesium chloride | 0.50 M | 2-MeTHF | 156.6 | Fluorinated aryl synthesis |
| n-Propylmagnesium chloride | 1.00 M | 2-MeTHF | 88.5 | Alkylation of esters/ketones |
| (Trimethylsilyl)methylmagnesium chloride | 0.50 M | 2-MeTHF | 146.97 | Silyl protection in nucleosides |
*Calculated based on structure.
Reactivity and Selectivity
The 1-methylpiperidin-4-yl group enhances steric hindrance compared to simpler alkyl/aryl Grignard reagents, reducing undesired side reactions. For example, in cross-couplings with aryl halides, piperidine-based reagents exhibit higher regioselectivity than benzyl- or propylmagnesium analogs . However, their nucleophilicity is lower than less hindered reagents like tert-pentylmagnesium chloride (1M in 2-MeTHF), necessitating optimized reaction conditions .
Environmental and Industrial Advantages
2-MeTHF is derived from renewable biomass (e.g., corn cobs), aligning with green chemistry principles. Its immiscibility with water simplifies workup (via phase separation) and reduces solvent waste by 30–50% compared to THF . Industrial adopters report cost savings from reduced purification steps and compliance with stricter solvent regulations .
Biological Activity
1-Methylpiperdin-4-ylmagnesium chloride, 0.50 M in 2-MeTHF (2-Methyltetrahydrofuran), is an organometallic compound that serves as a Grignard reagent with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, chemical properties, and potential applications based on diverse sources.
1-Methylpiperdin-4-ylmagnesium chloride has the molecular formula and a molecular weight of approximately 157.92 g/mol. The compound is synthesized through a two-step process involving the formation of 1-Methylpiperidin-4-yl chloride followed by a Grignard reaction with magnesium powder in an inert atmosphere, typically in solvents like ether or tetrahydrofuran .
The biological activity of this compound primarily arises from its role as a nucleophile in various chemical reactions. The magnesium ion facilitates the attack on electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This mechanism is crucial for its applications in organic synthesis and drug development.
Biological Activity and Applications
1. Organic Synthesis:
1-Methylpiperdin-4-ylmagnesium chloride is widely used in organic synthesis, particularly for the preparation of complex organic molecules. It acts as a strong reducing agent, effectively reducing carbonyl compounds to alcohols or enols.
2. Pharmaceutical Development:
The compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable for creating diverse medicinal compounds .
3. Material Science:
Research indicates that magnesium salts, including this compound, can enhance the mechanical and biological properties of materials such as polyurethane composites. For instance, adding magnesium chloride to polyurethane significantly improved its biocompatibility and mechanical strength .
4. Antimicrobial Properties:
Studies have shown that formulations containing magnesium salts exhibit antimicrobial activity. For example, electrospun nanofiber mats incorporating magnesium chloride demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The zones of inhibition were measured at 21.5 mm and 27.5 mm, respectively .
Comparative Analysis
| Compound | Key Features | Applications |
|---|---|---|
| 1-Methylpiperdin-4-ylmagnesium chloride | Grignard reagent; strong reducing agent | Organic synthesis, pharmaceuticals |
| Phenylmagnesium bromide | Similar reactivity; used in organic synthesis | Organic synthesis |
| Ethylmagnesium bromide | Different reactivity; broader applications | Organic synthesis |
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of electrospun polyurethane membranes containing magnesium chloride. Results showed that these membranes had enhanced antimicrobial properties compared to pristine polyurethane, supporting their potential use in biomedical applications .
Case Study 2: Biocompatibility Assessment
In another study assessing blood compatibility, electrospun nanofibers with magnesium chloride exhibited improved anticoagulant properties compared to controls. The activated partial thromboplastin time (APTT) increased significantly, indicating better blood compatibility due to the presence of magnesium ions .
Q & A
Q. What are the recommended safety protocols for handling 1-Methylpiperidin-4-ylmagnesium chloride in 2-MeTHF, and how do they align with broader Grignard reagent safety guidelines?
Methodological Answer:
- Safety Measures : Use protective equipment (gloves, masks, goggles) and conduct reactions in a fume hood. Avoid skin/eye contact and moisture exposure due to the reagent’s pyrophoric nature.
- Waste Management : Segregate waste and transfer it to specialized disposal services to prevent environmental contamination, as outlined for similar organomagnesium compounds .
- Emergency Procedures : Follow GHS-aligned protocols for inhalation, skin contact, or ingestion, including immediate rinsing and medical consultation .
Q. How is the concentration of M in 2-MeTHF validated, and what analytical methods ensure reagent stability during storage?
Methodological Answer:
- Titration : Use Karl Fischer titration to confirm solvent dryness and avoid side reactions.
- NMR/GC-MS : Monitor reagent integrity by tracking characteristic peaks (e.g., Mg-C bonding signals) and detecting decomposition byproducts like 2-MeTHF oxidation products .
- Storage : Maintain under inert gas (Ar/N₂) at –20°C to prolong shelf life, as recommended for analogous Grignard reagents .
Q. What are the standard synthetic applications of this reagent in organic chemistry, and how does 2-MeTHF enhance its reactivity compared to THF?
Methodological Answer:
- Reactivity : 2-MeTHF’s higher boiling point (80°C vs. THF’s 66°C) allows elevated reaction temperatures, improving kinetics for sluggish nucleophilic additions.
- Applications : Used in ketone/aldehyde alkylation, cross-couplings, and piperidine derivative synthesis. Its steric profile favors regioselective attacks on hindered substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using this reagent with sterically hindered electrophiles?
Methodological Answer:
- Variable Optimization : Systematically adjust temperature (e.g., –78°C to 25°C), stoichiometry (1.1–2.0 eq.), and solvent purity (ensure <10 ppm H₂O via molecular sieves).
- Byproduct Analysis : Use GC-MS or LC-HRMS to identify side products (e.g., protonolysis derivatives or dimerization species) and refine reaction conditions .
Q. What computational or experimental strategies predict the regioselectivity of 1-Methylpiperidin-4-ylmagnesium chloride in multi-electrophilic systems?
Methodological Answer:
- DFT Calculations : Model transition states to predict nucleophilic attack preferences (e.g., carbonyl vs. epoxide sites).
- Competitive Experiments : Co-react the reagent with equimolar electrophiles (e.g., ketones vs. esters) and quantify product ratios via HPLC .
Q. How does trace moisture in 2-MeTHF impact reagent performance, and what methods quantify decomposition kinetics?
Methodological Answer:
Q. What methodologies identify and characterize non-Grignard byproducts (e.g., Wurtz coupling residues) in large-scale reactions?
Methodological Answer:
- Chromatography : Employ preparative HPLC to isolate byproducts, followed by ¹H/¹³C NMR and high-resolution mass spectrometry for structural elucidation.
- Mechanistic Probes : Introduce radical traps (e.g., TEMPO) to confirm/rule out radical-mediated pathways .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in literature-reported solvent effects (e.g., 2-MeTHF vs. Et₂O) on reaction enantioselectivity?
Methodological Answer:
- Controlled Replication : Repeat benchmark reactions (e.g., asymmetric alkylation) using identical substrates and catalyst systems while varying solvents.
- Solvent Parameter Analysis : Correlate outcomes with solvent polarity (ET30), Lewis basicity, and coordinating capacity to isolate influential factors .
Q. What experimental designs differentiate between substrate-induced decomposition vs. inherent reagent instability in air-sensitive reactions?
Methodological Answer:
- Control Experiments : React the reagent with inert substrates (e.g., deuterated solvents) under identical conditions to establish baseline stability.
- Inert Atmosphere Calibration : Use glovebox-based reaction setups to eliminate O₂/H₂O variables and isolate substrate-reagent interactions .
Methodological Best Practices
Q. What protocols ensure reproducible results in kinetic studies of 1-Methylpiperidin-4-ylmagnesium chloride-mediated reactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
